REACTION_CXSMILES
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[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[CH:7][CH:8]=[N:9]2)=[N:4][CH:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[N:9][CH:8]=[CH:7][C:6]=2[Cl:15]
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Name
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Quantity
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7 g
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Type
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reactant
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Smiles
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BrC1=CN=C2C(=CC=NC2=C1)O
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Name
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Quantity
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200 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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fitted with a reflux condenser
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Type
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DISTILLATION
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Details
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Excess POCl3 was distilled off under reduced pressure
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Type
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ADDITION
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Details
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the residue poured onto ice
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Type
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FILTRATION
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Details
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The resulting solid was filtered
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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The product was recrystallized from n-heptane
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Name
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Type
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product
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Smiles
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BrC=1C=NC2=C(C=CN=C2C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |